Cas no 21585-27-3 (1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester)

21585-27-3 structure
Nome del prodotto:1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester
1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester
- dibenzyl piperazine-1,4-dicarbodithioate
- 1,4-Piperazinedicarbodithioic acid,dibenzyl ester (6CI,8CI)
- AC1L76MP
- AG-E-58174
- CTK4E7204
- Dibenzyl 1,4-piperazi
- dibenzyl 1,4-piperazinedicarbodithioate
- dibenzyl piperazine-1,4-bis(carbodithioate)
- NSC318151
- piperazine-1,4-bis-carbodithioic acid dibenzyl ester
- piperazine-1,4-dicarbodithioic acid dibenzyl ester
- Piperazino-N,N'-bis-(thiolthioncarbonsaeure-benzylester)
- NSC-318151
- 21585-27-3
- SCHEMBL19468360
- DTXSID30317557
-
- Inchi: InChI=1S/C20H22N2S4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2
- Chiave InChI: GZZYFRGDDFVDJU-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(CSC(N2CCN(C(SCC3=CC=CC=C3)=S)CC2)=S)C=C1
Proprietà calcolate
- Massa esatta: 418.06686
- Massa monoisotopica: 418.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 409
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 121Ų
- XLogP3: 5.1
Proprietà sperimentali
- Densità: 1.324
- Punto di ebollizione: 561.7°Cat760mmHg
- Punto di infiammabilità: 293.5°C
- Indice di rifrazione: 1.709
- PSA: 6.48
- LogP: 4.91640
1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
21585-27-3 (1,4-Piperazinedicarbodithioicacid, 1,4-bis(phenylmethyl) ester) Prodotti correlati
- 2248295-51-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-methylcyclohexyl)-5-oxopyrrolidine-3-carboxylate)
- 345991-51-7(4-Benzyl-5-(3,4-dimethylphenoxy)methyl-4H-1,2,4-triazole-3-thiol)
- 1823533-62-5(4-(2-Fluoropyridin-3-yl)-1,3-oxazolidin-2-one)
- 22349-03-7(Nonadecylcyclohexane)
- 2228412-23-3(3-{1-(tert-butoxy)carbonylpiperidin-4-yl}-4,4-difluorobutanoic acid)
- 872134-70-8(2-(2,5-Dimethyl-pyrrol-1-yl)-5-methoxy-benzoic acid)
- 1981580-03-3(4,8-Dichloro-5-methoxy-3-nitroquinoline)
- 2098089-12-2(3-(Pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole)
- 2172172-73-3(5,6-difluoro-3-sulfanyl-2,3-dihydro-1H-indol-2-one)
- 946380-75-2(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
